molecular formula C20H14Cl2N6O3 B12394511 THR-|A agonist 6

THR-|A agonist 6

货号: B12394511
分子量: 457.3 g/mol
InChI 键: CEKKJDQFDVJLTR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

THR-|A agonist 6 is a selective thyroid hormone receptor β (THR-β) agonist. It has shown significant potential in treating metabolic disorders, particularly non-alcoholic steatohepatitis (NASH) and other liver-related conditions. This compound exhibits high selectivity for THR-β over THR-α, making it a promising candidate for targeted therapies with minimal systemic side effects .

准备方法

The synthesis of THR-|A agonist 6 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The preparation method typically includes:

化学反应分析

THR-|A agonist 6 undergoes various chemical reactions, including:

科学研究应用

THR-|A agonist 6 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the effects of selective THR-β activation on metabolic pathways.

    Biology: It helps in understanding the role of thyroid hormone receptors in cellular processes and gene expression.

    Medicine: It is being investigated for its potential to treat metabolic disorders, particularly NASH, by reducing liver fat and improving liver function.

    Industry: It is used in the development of new therapeutic agents targeting thyroid hormone receptors .

作用机制

THR-|A agonist 6 exerts its effects by selectively binding to the thyroid hormone receptor β (THR-β). This binding activates the receptor, leading to the modulation of gene expression involved in lipid metabolism and energy homeostasis. The compound’s high selectivity for THR-β over THR-α minimizes systemic side effects, making it a safer option for therapeutic use .

相似化合物的比较

THR-|A agonist 6 is compared with other similar compounds such as:

    Resmetirom (MGL-3196): Another selective THR-β agonist with similar applications in treating metabolic disorders.

    Sobetirome (GC-1): A THR-β agonist known for its effects on cholesterol and fatty acid metabolism.

    VK2809: A liver-targeted THR-β agonist with promising results in reducing liver fat and improving liver function.

This compound stands out due to its high selectivity and efficacy in targeting THR-β, making it a unique and valuable compound in the field of metabolic disorder treatment .

属性

分子式

C20H14Cl2N6O3

分子量

457.3 g/mol

IUPAC 名称

2-[3,5-dichloro-4-(5-oxo-4-propan-2-ylpyrrolo[3,2-b]pyridin-1-yl)phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile

InChI

InChI=1S/C20H14Cl2N6O3/c1-10(2)27-16-5-6-26(15(16)3-4-17(27)29)18-12(21)7-11(8-13(18)22)28-20(31)24-19(30)14(9-23)25-28/h3-8,10H,1-2H3,(H,24,30,31)

InChI 键

CEKKJDQFDVJLTR-UHFFFAOYSA-N

规范 SMILES

CC(C)N1C2=C(C=CC1=O)N(C=C2)C3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C(=N4)C#N)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。